molecular formula C19H18N2O B11839969 2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide CAS No. 602329-00-0

2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide

Cat. No.: B11839969
CAS No.: 602329-00-0
M. Wt: 290.4 g/mol
InChI Key: FNYJBJLZJIHJPR-UHFFFAOYSA-N
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Description

2-(3-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide is an organic compound that features both an aminophenyl group and a naphthalen-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide typically involves the reaction of 3-aminophenylacetic acid with naphthalen-1-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-(3-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzamide: Shares the aminophenyl group but lacks the naphthalen-1-ylmethyl group.

    Naphthalen-1-ylmethylamine: Contains the naphthalen-1-ylmethyl group but lacks the aminophenyl group.

Uniqueness

2-(3-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide is unique due to the presence of both the aminophenyl and naphthalen-1-ylmethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

CAS No.

602329-00-0

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

2-(3-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide

InChI

InChI=1S/C19H18N2O/c20-17-9-3-5-14(11-17)12-19(22)21-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-11H,12-13,20H2,(H,21,22)

InChI Key

FNYJBJLZJIHJPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)CC3=CC(=CC=C3)N

Origin of Product

United States

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